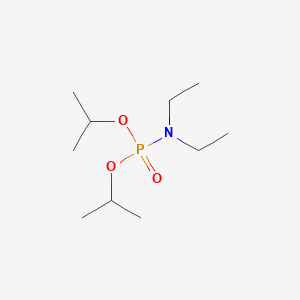
N,N'-dicyclopentyl-2,2,3,3-tetrafluorosuccinamide
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves strategic functional group manipulations and the use of fluorinating agents. For instance, synthesis methodologies for compounds with similar complexity include reactions that introduce fluorine atoms or fluorinated groups into the molecular framework, demonstrating the versatility and challenges of fluorine chemistry in synthesizing such molecules (Haga, Burschka, & Tacke, 2008).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and provides insight into its geometric and electronic properties. The structure of N,N'-dicyclopentyl-2,2,3,3-tetrafluorosuccinamide and related compounds can exhibit unique features due to the presence of fluorine atoms, such as increased polarity and potential for hydrogen bonding (Durie, Slawin, Lebl, Kirsch, & O'Hagan, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound involves interactions that can be significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can affect the compound's reactivity towards nucleophilic and electrophilic agents, as well as its participation in various organic transformations (Liu, Wang, Xing, Xu, Ma, & Zhang, 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The incorporation of fluorine atoms often leads to compounds with high thermal stability and unique solubility profiles, which can be crucial for their application in various scientific fields (Ueki, Kimura, Yamamoto, Nishida, Kitamura, Tanaka, Ikeda, & Kawase, 2017).
Chemical Properties Analysis
The chemical properties of this compound include its reactivity with various chemical reagents, stability under different conditions, and its potential for forming derivatives. The fluorine atoms present in the molecule can significantly alter its chemical behavior, making it a subject of interest for the development of new materials and chemical processes (Jia, Yang, Stern, & Marks, 1997).
properties
IUPAC Name |
N,N'-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F4N2O2/c15-13(16,11(21)19-9-5-1-2-6-9)14(17,18)12(22)20-10-7-3-4-8-10/h9-10H,1-8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZGLPBJTGMVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C(C(=O)NC2CCCC2)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348711 | |
| Record name | N,N'-Dicyclopentyl-2,2,3,3-tetrafluorobutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)

![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)